1-(Difluoromethyl)-2-fluoronaphthalene
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Overview
Description
1-(Difluoromethyl)-2-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluorocarbene precursors or difluoromethyl halides. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-2-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of fluorine atoms and the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Scientific Research Applications
1-(Difluoromethyl)-2-fluoronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2-fluoronaphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it a strong hydrogen bond donor and acceptor. This can affect its binding affinity to various biological targets, such as enzymes and receptors .
The compound’s mechanism of action may also involve the modulation of specific signaling pathways. For example, its interaction with enzymes involved in metabolic processes can lead to changes in cellular function and activity .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-fluoronaphthalene can be compared to other fluorinated naphthalene derivatives, such as:
1-(Trifluoromethyl)-2-fluoronaphthalene: This compound contains an additional fluorine atom in the trifluoromethyl group, which can further enhance its chemical stability and reactivity.
1-(Difluoromethyl)-2-chloronaphthalene: The presence of a chlorine atom instead of a fluorine atom can lead to different reactivity patterns and biological activities.
The uniqueness of this compound lies in its specific combination of difluoromethyl and fluorine substituents, which impart distinct properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications Its unique chemical structure and properties make it valuable in fields such as chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C11H7F3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
InChI Key |
WPSQFTIPDYWGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)F |
Origin of Product |
United States |
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